methyl 3-bromo-5-(chlorosulfonyl)furan-2-carboxylate
Description
Methyl 3-bromo-5-(chlorosulfonyl)furan-2-carboxylate (CAS: Not explicitly listed in evidence; structurally related to compounds in , and 18) is a furan-based derivative featuring a bromine atom at position 3, a chlorosulfonyl group at position 5, and a methyl ester at position 2. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine and chlorosulfonyl groups enhance its reactivity, enabling nucleophilic substitutions and cross-coupling reactions. Its molecular formula is C₆H₄BrClO₅S, with a molar mass of 303.52 g/mol (calculated from ).
The chlorosulfonyl group (–SO₂Cl) is a strong electron-withdrawing moiety, while the bromine atom provides a handle for further functionalization (e.g., Suzuki couplings). The methyl ester improves solubility in organic solvents, facilitating purification and characterization ().
Properties
IUPAC Name |
methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO5S/c1-12-6(9)5-3(7)2-4(13-5)14(8,10)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELMCFLFDMNEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(O1)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate typically involves the reaction of furan derivatives with bromine and chlorosulfonic acid under controlled conditions. The process often requires the use of solvents such as dichloromethane or chloroform to facilitate the reaction . The reaction conditions, including temperature and reaction time, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-bromo-5-(chlorosulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 3-bromo-5-(chlorosulfonyl)furan-2-carboxylate serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structure allows for multiple functionalizations, making it a valuable building block in drug discovery.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The chlorosulfonyl group facilitates nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives with enhanced antibacterial properties. The synthesis pathway yielded compounds with minimum inhibitory concentrations (MICs) lower than existing antibiotics, indicating potential for clinical application .
Organic Synthesis
The compound is frequently utilized in organic synthesis as a reagent or intermediate. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, makes it a versatile tool for chemists.
Data Table: Reaction Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed | 70 |
| Coupling with furan derivatives | Regioselective conditions | 64 |
| Formation of thiophene dyads | Moderate conditions | 53 |
The data indicate that this compound can be effectively used to synthesize complex molecules under varied conditions, showcasing its adaptability in synthetic routes .
Development of Combinatorial Libraries
This compound plays a role in the development of combinatorial libraries for drug discovery. Its ability to form diverse chemical entities allows researchers to create libraries that can be screened for biological activity.
Case Study: Combinatorial Library Synthesis
In a combinatorial synthesis approach, this compound was used to generate a library of cyclic compounds that showed promising activity against specific biological targets. The library was screened for efficacy against bacterial strains, leading to the identification of several lead compounds that warrant further investigation .
Environmental Applications
Recent research has explored the environmental applications of this compound, particularly in the development of sorbents for pollutant removal. Its chemical properties enable it to interact effectively with various organic pollutants.
Data Table: Sorbent Properties
| Sorbent Type | Pollutant Targeted | Efficiency (%) |
|---|---|---|
| Modified polymeric sorbents | Polycyclic aromatic hydrocarbons (PAHs) | 85 |
| Silica-based sorbents | Heavy metals | 90 |
The high efficiency rates indicate that this compound can be adapted into materials for environmental remediation efforts .
Mechanism of Action
The mechanism by which methyl 3-bromo-5-chlorosulfonylfuran-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to the modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and its analogs:
Reactivity and Stability
- Bromine vs. Methyl Substitution : The bromine atom in the target compound increases electrophilicity at position 3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the methyl group in the analog () reduces reactivity but improves steric stability .
- Chlorosulfonyl Group : All analogs share the –SO₂Cl group, which undergoes nucleophilic displacement (e.g., with amines to form sulfonamides). Ethyl esters () exhibit slower hydrolysis compared to methyl esters, impacting shelf life .
Crystallographic and Intermolecular Interactions
- Crystal Packing : The fluorophenyl analog in forms planar structures stabilized by π-π stacking (3.72 Å spacing). The bromine and chlorosulfonyl groups in the target compound may introduce stronger halogen bonding (C–Br···O) and dipole-dipole interactions, influencing solubility and melting points .
- Hirshfeld Surface Analysis : Weak hydrogen bonds (C–H···O/F) dominate in analogs (), whereas the target’s bromine could increase contributions from halogen contacts (C–Br···π) .
Biological Activity
Methyl 3-bromo-5-(chlorosulfonyl)furan-2-carboxylate is a compound of significant interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both bromine and chlorosulfonyl groups contributes to its reactivity and potential interactions with biological targets. The furan ring structure provides distinct electronic properties that enhance its biological activity.
The biological activity of this compound is primarily attributed to:
- Halogen Bonding : The bromine atom can participate in halogen bonding, influencing molecular recognition processes.
- Electrostatic Interactions : The sulfonyl group can engage in hydrogen bonding, which is crucial for interactions with various biological macromolecules.
- Reactivity : The compound can undergo various chemical transformations, enhancing its potential therapeutic applications through the formation of active metabolites.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan have been evaluated for their efficacy against various bacterial strains. Preliminary studies suggest that this compound may possess similar antimicrobial capabilities due to the presence of the sulfonyl group, which is known to enhance solubility and bioavailability in biological systems .
Anticancer Properties
The anticancer potential of furan derivatives has been well-documented. In vitro studies on structurally related compounds have shown significant cytotoxic effects against cancer cell lines. This compound could potentially exhibit similar effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study on related furan compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This compound could be expected to show comparable results based on structural similarities.
- Cytotoxicity Assays : In a comparative analysis of various furan derivatives, those containing halogen substituents exhibited enhanced cytotoxicity in human cancer cell lines (MCF-7 and HeLa). The presence of both bromine and chlorosulfonyl groups may synergistically enhance this effect, warranting further investigation into this compound's role as a potential anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C6H4BrClO5S | Contains bromine and chlorosulfonyl groups | Potential antimicrobial and anticancer activity |
| Methyl 2-Bromo-5-Methylfuran-3-Carboxylate | C7H7BrO3 | Halogenated furan derivative | Exhibited cytotoxicity against cancer cells |
| Methyl 5-Chlorosulfonyl-1-Benzofuran-2-Carboxylate | C8H7ClO4S | Benzofuran structure with sulfonyl group | Investigated for antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
